
cyclopenta-1,3-diene;osmium(2+)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Cyclopenta-1,3-diene;osmium(2+) is a coordination compound where the cyclopenta-1,3-diene ligand is bonded to an osmium ion with a +2 oxidation state. This compound is part of a broader class of organometallic compounds known for their unique chemical properties and applications in various fields, including catalysis and materials science.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of cyclopenta-1,3-diene;osmium(2+) typically involves the reaction of osmium tetroxide with cyclopenta-1,3-diene under controlled conditions. One common method includes the reduction of osmium tetroxide in the presence of cyclopenta-1,3-diene, often using a reducing agent such as hydrogen gas or a metal hydride. The reaction is usually carried out in an inert atmosphere to prevent oxidation and at temperatures that facilitate the formation of the desired complex.
Industrial Production Methods
Industrial production of cyclopenta-1,3-diene;osmium(2+) is less common due to the specialized nature of the compound. when produced, it follows similar synthetic routes as in laboratory settings but on a larger scale, with stringent controls on reaction conditions to ensure high yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
Cyclopenta-1,3-diene;osmium(2+) undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to higher oxidation states of osmium.
Reduction: It can be reduced to lower oxidation states or to elemental osmium.
Substitution: Ligands in the complex can be substituted with other ligands, altering the compound’s properties.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include oxygen, ozone, and peroxides.
Reduction: Reducing agents such as hydrogen gas, sodium borohydride, or lithium aluminum hydride are used.
Substitution: Ligand exchange reactions often involve other cyclopentadienyl derivatives or phosphine ligands under inert conditions.
Major Products
The major products of these reactions depend on the specific reagents and conditions used. For example, oxidation may yield osmium tetroxide, while reduction could produce osmium metal or lower oxidation state complexes.
Applications De Recherche Scientifique
Cyclopenta-1,3-diene;osmium(2+) has several applications in scientific research:
Catalysis: It is used as a catalyst in various organic reactions, including hydrogenation and polymerization.
Materials Science: The compound is studied for its potential use in the development of new materials with unique electronic and magnetic properties.
Medicinal Chemistry: Research is ongoing into its potential use in medicinal chemistry, particularly in the development of new drugs and therapeutic agents.
Biological Studies: The compound’s interactions with biological molecules are of interest for understanding its potential biological activity and toxicity.
Mécanisme D'action
The mechanism of action of cyclopenta-1,3-diene;osmium(2+) involves its ability to coordinate with various ligands and substrates, facilitating chemical transformations. The osmium center can undergo changes in oxidation state, which is crucial for its catalytic activity. The cyclopenta-1,3-diene ligand stabilizes the osmium ion and can participate in electron transfer processes, enhancing the compound’s reactivity.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Cyclopenta-1,3-diene;ruthenium(2+)
- Cyclopenta-1,3-diene;iron(2+)
- Cyclopenta-1,3-diene;rhodium(2+)
Uniqueness
Cyclopenta-1,3-diene;osmium(2+) is unique due to the specific properties imparted by the osmium ion, such as its high oxidation states and ability to form stable complexes. Compared to similar compounds with other transition metals, it often exhibits higher stability and different reactivity patterns, making it valuable for specific applications in catalysis and materials science.
Propriétés
Formule moléculaire |
C10H2Os-8 |
|---|---|
Poids moléculaire |
312.4 g/mol |
Nom IUPAC |
cyclopenta-1,3-diene;osmium(2+) |
InChI |
InChI=1S/2C5H.Os/c2*1-2-4-5-3-1;/h2*1H;/q2*-5;+2 |
Clé InChI |
NHMZGLOOGCTKIJ-UHFFFAOYSA-N |
SMILES canonique |
[CH-]1[C-]=[C-][C-]=[C-]1.[CH-]1[C-]=[C-][C-]=[C-]1.[Os+2] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


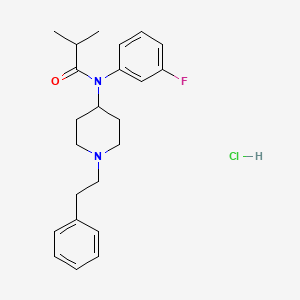
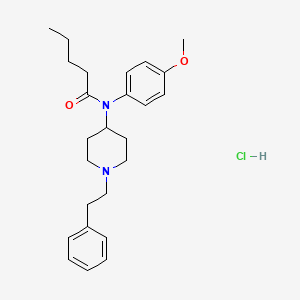

![9-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-2-imino-7-methyl-5H-purin-7-ium-6-thiolate](/img/structure/B12350216.png)
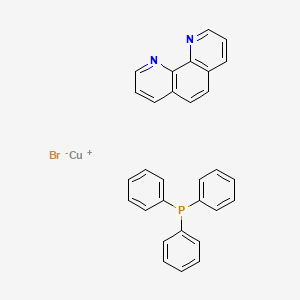
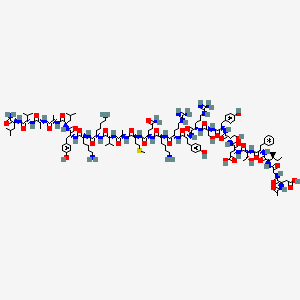



![3-[2-[methyl(1-methylethyl)amino]ethyl]-1H-indol-4-ol,4-acetate,monohydrochloride](/img/structure/B12350240.png)
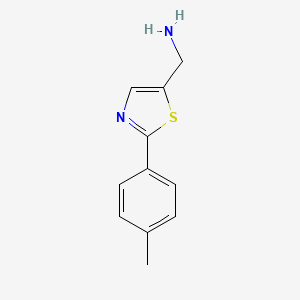
![Tetrazolo[1,5-a]quinoxalin-4(5H)-one (8CI,9CI)](/img/structure/B12350275.png)
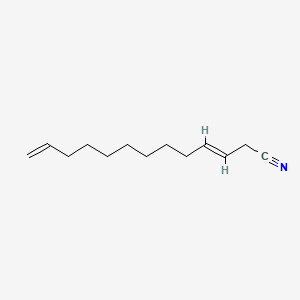
![Chloro(p-cymene)[(1S,2S)-(-)-2-amino-1,2-diphenylethyl((methylsulfonylamido)]ruthenium(II)](/img/structure/B12350282.png)
